

Spectroscopic Profile of 3',5'-Dimethoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3',5'-Dimethoxyacetophenone**, a key building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **3',5'-Dimethoxyacetophenone** provide detailed information about its proton and carbon framework.

^1H NMR Spectral Data

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]	Assignment
7.08	d	2H	2.3	H-2', H-6'
6.65	t	1H	2.3	H-4'
3.83	s	6H	-	-OCH ₃
2.57	s	3H	-	-COCH ₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Data for the closely related compound, 3',5'-Dimethoxy-4'-hydroxyacetophenone, is provided as a reference.

Chemical Shift (δ) [ppm]	Assignment
197.9	C=O
161.0	C-3', C-5'
139.5	C-1'
105.5	C-2', C-6'
105.2	C-4'
56.5	-OCH ₃
26.7	-COCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Frequency (ν) [cm ⁻¹]	Intensity	Assignment
~2950-3000	Medium	C-H stretch (aromatic and aliphatic)
~1680	Strong	C=O stretch (conjugated ketone)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic)
~1150-1300	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for the analogous compound 3',4'-dimethoxyacetophenone, as a close reference.

m/z	Relative Intensity (%)	Possible Fragment
180	54	[M] ⁺
165	100	[M - CH ₃] ⁺
137	10	[M - COCH ₃] ⁺
77	12	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

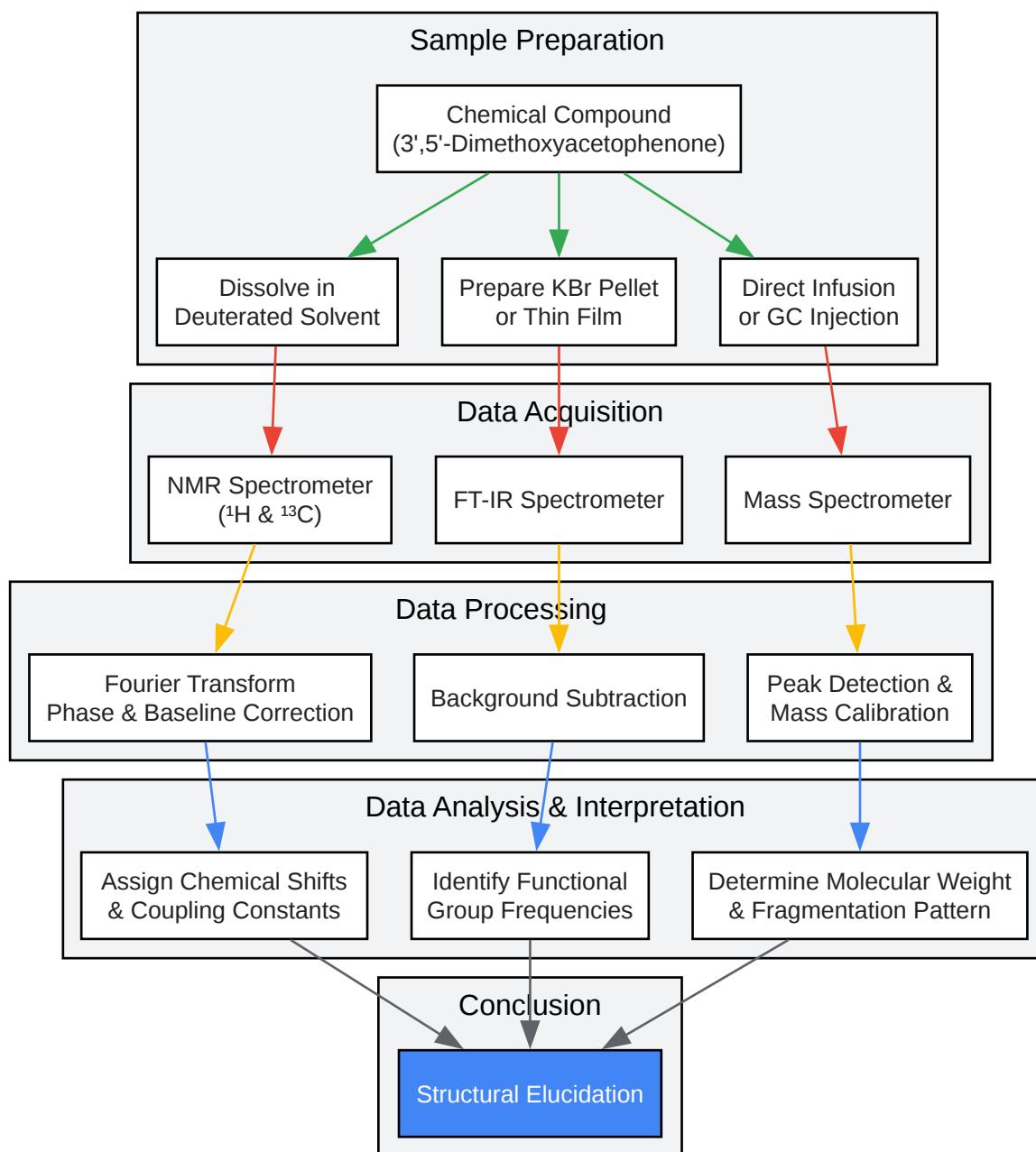
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3',5'-Dimethoxyacetophenone** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3',5'-Dimethoxyacetophenone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.


- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of **3',5'-Dimethoxyacetophenone** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3',5'-Dimethoxyacetophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3',5'-Dimethoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266429#3-5-dimethoxyacetophenone-spectral-data-h-nmr-c-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com